molecular formula C7H14O B1582720 6-Hepten-1-ol CAS No. 4117-10-6

6-Hepten-1-ol

Cat. No. B1582720
CAS RN: 4117-10-6
M. Wt: 114.19 g/mol
InChI Key: UFULDTPDHIRNGS-UHFFFAOYSA-N
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Description

6-Hepten-1-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as a reagent in the preparation of many cyclic compounds .


Synthesis Analysis

This compound is used as an intermediate in organic synthesis . It is often used in the preparation of many cyclic compounds .


Molecular Structure Analysis

The molecular formula of this compound is C7H14O . The molecular weight is 114.19 .


Chemical Reactions Analysis

This compound is used as a reagent in the preparation of many cyclic compounds . It is also used as an intermediate in organic synthesis .


Physical And Chemical Properties Analysis

This compound is a colorless to almost colorless clear liquid . It has a boiling point of 113 °C/69 mmHg , a flash point of 58 °C , a specific gravity of 0.85 , and a refractive index of 1.44 .

Scientific Research Applications

Chemical Reactions and Properties

6-Hepten-1-ol is involved in various chemical reactions, showcasing its significance in organic chemistry and mass spectrometry. For instance, the formation of [CH3CH2C(OH)CH2]+˙ ion from 1-hepten-3-ol via collisional activation spectra and appearance energies indicates its role in detailed mass spectrometric studies (McAdoo & Hudson, 1981).

Biological and Environmental Interactions

This compound and its derivatives have significant biological and environmental interactions. For example, 6-methyl-5-hepten-2-one, a related compound, is an atmospheric reaction product of the biogenic emission linalool and reacts with various atmospheric constituents (Smith et al., 1996). Another study highlights its presence in Formica species as part of their alarm pheromone system (Duffield et al., 1977).

Catalysis and Synthetic Chemistry

In synthetic chemistry, this compound derivatives are involved in various catalytic processes. For instance, the study on the selective hydrogenation of 6-methyl-5-hepten-2-one by nano-nickel catalysts modified with tin demonstrates its role in enhancing chemoselectivity (Zienkiewicz-Machnik et al., 2017).

Pharmacological Research

In pharmacology, derivatives of this compound have been explored for their potential in treating various diseases. For example, a study on a 6-substituted acyclouridine derivative, HEPT, demonstrates its potency as an inhibitor of HIV-1 (Baba et al., 1989).

Antioxidant and Radical Scavenging Activity

The antioxidant properties of this compound derivatives have been studied, such as the peroxyl-radical-scavenging activity of 2,6-dimethyl-5-hepten-2-ol, indicating its potential in oxidative stress management (Stobiecka et al., 2016).

Safety and Hazards

6-Hepten-1-ol is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

hept-6-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFULDTPDHIRNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337504
Record name 6-Hepten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4117-10-6
Record name 6-Hepten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hept-6-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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